4-(1,3-benzothiazol-2-yl)-2-nitrophenol
Overview
Description
4-(1,3-Benzothiazol-2-yl)-2-nitrophenol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 2-nitrobenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-2-nitrophenol undergoes several types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents like nitric acid or halogens. Major products formed from these reactions include amino derivatives, halogenated phenols, and quinones .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-2-nitrophenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In cancer research, benzothiazole derivatives have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)-2-nitrophenol can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Studied for its potential anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUPDDEYFDPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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